molecular formula C22H22F3N5O3S B11310436 N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide

N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11310436
M. Wt: 493.5 g/mol
InChI Key: YQOPLUBVCKSVLG-UHFFFAOYSA-N
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Description

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a sulfonamide group, and a morpholine ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate amines and aldehydes under controlled conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Coupling with Aromatic Rings: The pyrimidine and morpholine-containing intermediate is then coupled with aromatic rings through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to Imatinib.

    Nilotinib: A more potent tyrosine kinase inhibitor with improved efficacy and safety profile.

Uniqueness

N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for further development.

Properties

Molecular Formula

C22H22F3N5O3S

Molecular Weight

493.5 g/mol

IUPAC Name

N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C22H22F3N5O3S/c1-15-14-20(28-21(26-15)30-10-12-33-13-11-30)27-17-4-6-18(7-5-17)29-34(31,32)19-8-2-16(3-9-19)22(23,24)25/h2-9,14,29H,10-13H2,1H3,(H,26,27,28)

InChI Key

YQOPLUBVCKSVLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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